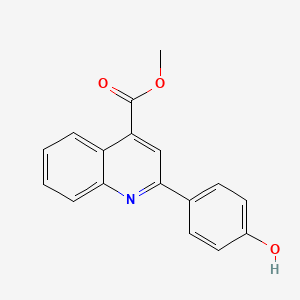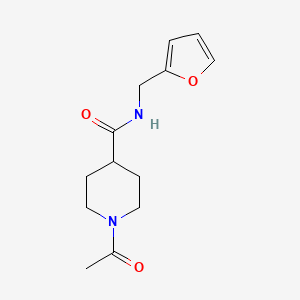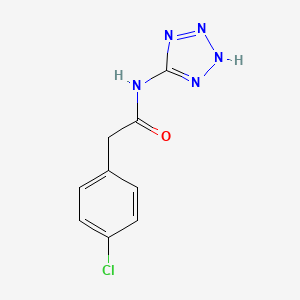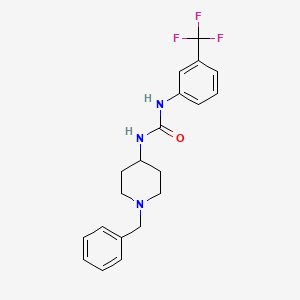
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with a methyl ester group at the 4-position and a hydroxyphenyl group at the 2-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline derivatives with 4-hydroxyphenyl compounds. One common method includes the use of powdered potassium carbonate (K₂CO₃) as a mild base under controlled temperature conditions . The reaction proceeds with high regioselectivity, leading to the formation of the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted processes and green chemistry principles, such as solvent-free reactions and ionic liquids, can enhance the efficiency and sustainability of the production process .
化学反応の分析
反応の種類: 2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸メチルは、以下を含む様々な化学反応を起こします。
酸化: ヒドロキシフェニル基は、酸化されてキノン誘導体になる可能性があります。
還元: キノリン環は、特定の条件下で還元されてジヒドロキノリン誘導体になる可能性があります。
置換: エステル基は、求核置換反応に参加して、アミドやその他の誘導体を形成する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下でエステル基と反応する可能性があります。
主な生成物:
酸化: キノン誘導体。
還元: ジヒドロキノリン誘導体。
置換: アミドまたはチオエステル誘導体。
4. 科学研究への応用
2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸メチルは、科学研究において幅広い用途を持っています。
科学的研究の応用
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
作用機序
2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸メチルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ヒドロキシフェニル基は活性部位と水素結合を形成することができ、キノリンコアは芳香族残基とπ-π相互作用に参加することができます。 これらの相互作用は、標的分子の活性を調節し、様々な生物学的効果をもたらす可能性があります .
類似化合物:
4-ヒドロキシ-2-キノロン: これらの化合物は、類似のキノリンコアを共有していますが、置換基の位置と性質が異なります.
キノリン-4-カルボン酸: これらの化合物は、メチルエステルの代わりに4位にカルボン酸基を持っています.
2-フェニルキノリン誘導体: これらの化合物は、2位にフェニル基を持っていますが、ヒドロキシ基はありません.
独自性: 2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸メチルは、ヒドロキシフェニル基とメチルエステル基の両方が存在するため、独自の化学的性質と反応性を示します。 この官能基の組み合わせにより、研究や産業における様々な用途において汎用性の高い化合物となります .
類似化合物との比較
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and nature of the substituents.
Quinoline-4-carboxylic acids: These compounds have a carboxylic acid group at the 4-position instead of a methyl ester.
2-Phenylquinoline derivatives: These compounds have a phenyl group at the 2-position but lack the hydroxy group.
Uniqueness: Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is unique due to the presence of both the hydroxyphenyl and methyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-10-16(11-6-8-12(19)9-7-11)18-15-5-3-2-4-13(14)15/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMWDYTDYJWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10967272.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967280.png)
![2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967282.png)

![1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea](/img/structure/B10967288.png)
![N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10967292.png)

![4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10967306.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10967316.png)
![2-(2-Methylphenyl)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone](/img/structure/B10967317.png)

![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}furan-2-carboxamide](/img/structure/B10967332.png)

